molecular formula C21H16N2O3 B5513117 2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide

2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide

Cat. No. B5513117
M. Wt: 344.4 g/mol
InChI Key: XIBZMWRMSVNAAA-ZHACJKMWSA-N
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Description

Synthesis Analysis

The synthesis of related nitrophenyl benzamides involves multiple steps, including nitration, amination, and benzoylation reactions. For example, specific derivatives have been synthesized through procedures that involve the conversion of nitrobenzoic acid to the desired benzamide via intermediate steps such as chlorination and aminolysis, followed by reduction and condensation reactions (Gong Ping, 2007). These methods highlight the synthetic accessibility of nitro-substituted benzamides, including compounds structurally similar to 2-Nitro-N-[4-(2-phenylvinyl)phenyl]benzamide.

Molecular Structure Analysis

The crystal structure of nitrophenyl benzamides reveals insights into their molecular configuration. For instance, 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in an orthorhombic space group, showcasing the orientation of nitro groups and the dihedral angles between aromatic rings, indicative of the potential structural characteristics of 2-Nitro-N-[4-(2-phenylvinyl)phenyl]benzamide (A. Saeed, Shahid Hussain, & U. Flörke, 2008). Such structural details are crucial for understanding the molecular geometry and intermolecular interactions of these compounds.

Chemical Reactions and Properties

Nitrophenyl benzamides participate in various chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic addition and substitution, highlighting their versatility in chemical synthesis and modifications. The presence of nitro and benzamide groups influences the chemical behavior, enabling specific reactions relevant to the synthesis of pharmaceuticals and materials (Antonio Buzarevski, B. Mikhova, & E. Popovski, 2014).

Physical Properties Analysis

The physical properties of nitrophenyl benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds have focused on crystal growth, thermal stability, and spectroscopic analysis to determine these physical characteristics, which are essential for application development (P. Prabukanthan, V. Bhakyajothi, M. Kumar, G. Harichandran, K. Dinakaran, & P. Seenuvasakumaran, 2021).

Chemical Properties Analysis

The chemical properties of nitrophenyl benzamides, including reactivity, stability, and electronic properties, have been analyzed through spectroscopic methods and computational studies. The electronic structure, including HOMO-LUMO gaps and hyperpolarizability, provides insights into the non-linear optical properties and reactivity of these compounds (C. Yohannan, H. Varghese, B. Harikumar, Manikantan B. Nair, & K. Pillai, 2009).

For more in-depth details and references, the following sources provide extensive information:

Safety and Hazards

Sigma-Aldrich provides 2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-nitro-N-[4-[(E)-2-phenylethenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-21(19-8-4-5-9-20(19)23(25)26)22-18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-15H,(H,22,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBZMWRMSVNAAA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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